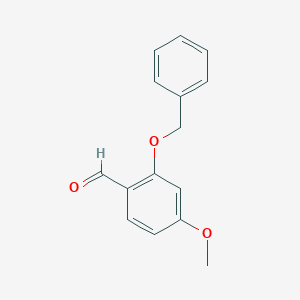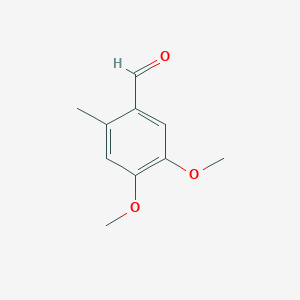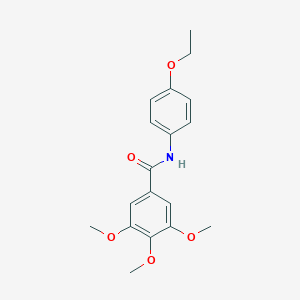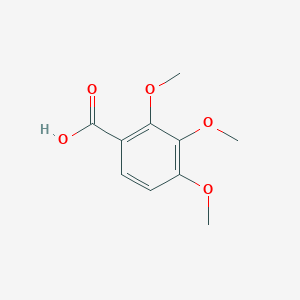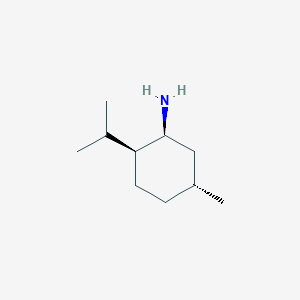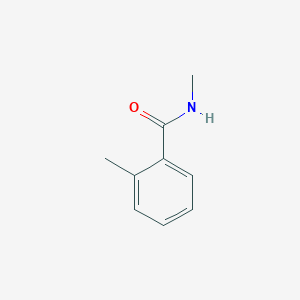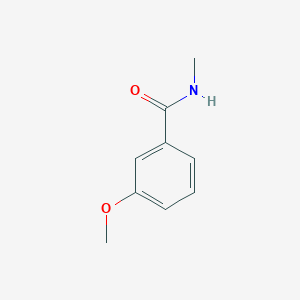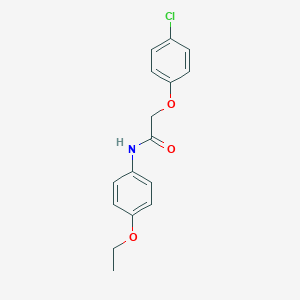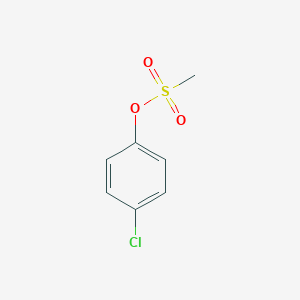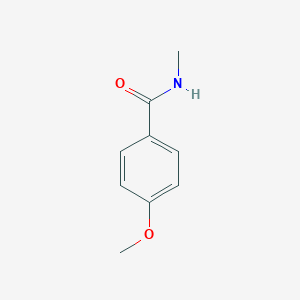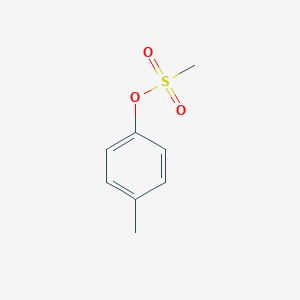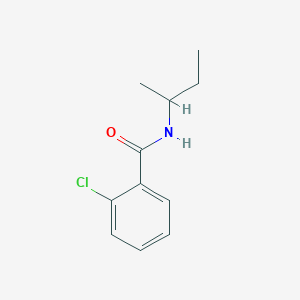
N-butan-2-yl-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and is commonly used as a tool for studying the physiological and biochemical effects of various drugs and chemicals.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-2-chlorobenzamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. N-butan-2-yl-2-chlorobenzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. N-butan-2-yl-2-chlorobenzamide has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Effets Biochimiques Et Physiologiques
N-butan-2-yl-2-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, leading to increased neurotransmission. N-butan-2-yl-2-chlorobenzamide has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and cognition. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-2-chlorobenzamide has several advantages as a tool for scientific research. It is a well-characterized compound that is readily available. It has been extensively studied and its effects on various enzymes and receptors are well understood. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have low toxicity and is relatively inexpensive.
However, there are also some limitations associated with the use of N-butan-2-yl-2-chlorobenzamide in lab experiments. N-butan-2-yl-2-chlorobenzamide has been shown to have some nonspecific effects on enzymes and receptors, which may complicate the interpretation of results. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have some limitations in terms of its solubility and stability, which may affect its use in some experimental settings.
Orientations Futures
There are several future directions for the use of N-butan-2-yl-2-chlorobenzamide in scientific research. One area of interest is the use of N-butan-2-yl-2-chlorobenzamide as a tool for studying the effects of drugs on the central nervous system. N-butan-2-yl-2-chlorobenzamide has been shown to have effects on various neurotransmitters and enzymes, which may make it a useful tool for studying the effects of drugs on these systems.
Another area of interest is the use of N-butan-2-yl-2-chlorobenzamide as a tool for studying the effects of antioxidants on various diseases such as Alzheimer's disease and Parkinson's disease. N-butan-2-yl-2-chlorobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases.
Finally, there is interest in the development of new compounds that are based on the structure of N-butan-2-yl-2-chlorobenzamide. These compounds may have improved solubility and stability, as well as more specific effects on enzymes and receptors. These compounds may be useful in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-butan-2-yl-2-chlorobenzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with n-butylamine. This reaction produces N-butan-2-yl-2-chlorobenzamide as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-butan-2-yl-2-chlorobenzamide has been used extensively in scientific research as a tool for studying the physiological and biochemical effects of various drugs and chemicals. It is commonly used as a reference compound for testing the activity of other compounds in vitro and in vivo. N-butan-2-yl-2-chlorobenzamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been used as a tool for studying the effects of drugs on the central nervous system.
Propriétés
Numéro CAS |
2447-84-9 |
|---|---|
Nom du produit |
N-butan-2-yl-2-chlorobenzamide |
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
N-butan-2-yl-2-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) |
Clé InChI |
QGHRLJWPQVGPEP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
SMILES canonique |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
Autres numéros CAS |
2447-84-9 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



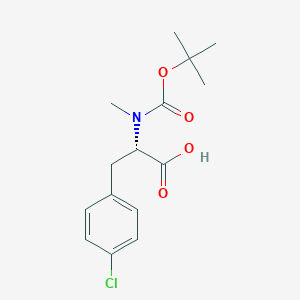
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
